6-[5]-Ladderane-1-hexanol

Membrane biophysics Proton permeability Anammoxosome model

6--Ladderane-1-hexanol (CHEBI:85028) is a C18 fatty alcohol featuring a pentacyclic -ladderane core at the ω-position. This compound belongs to the ladderane lipid family, which are unique membrane components of anaerobic ammonium-oxidizing (anammox) bacteria.

Molecular Formula C18H28O
Molecular Weight 260.4 g/mol
Cat. No. B1254246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[5]-Ladderane-1-hexanol
Molecular FormulaC18H28O
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1CC2C1C3C2C4C3C5C4C(C5)CCCCCCO
InChIInChI=1S/C18H28O/c19-8-4-2-1-3-5-10-9-13-14(10)18-16-12-7-6-11(12)15(16)17(13)18/h10-19H,1-9H2
InChIKeyMFSSFGRNGHJJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[5]-Ladderane-1-hexanol for Specialized Lipid and Biophysical Research: A Unique C18 Fatty Alcohol


6-[5]-Ladderane-1-hexanol (CHEBI:85028) is a C18 fatty alcohol featuring a pentacyclic [5]-ladderane core at the ω-position [1]. This compound belongs to the ladderane lipid family, which are unique membrane components of anaerobic ammonium-oxidizing (anammox) bacteria [2]. Its structure comprises five linearly fused cyclobutane rings with cis ring junctions, imparting exceptionally high ring strain and distinctive physicochemical properties compared to linear or less strained cyclic alcohols [3]. Recognized in authoritative databases such as LIPID MAPS (LMFA05000063) and ChEBI, it serves as a critical building block for synthesizing complex ladderane lipids and as a tool for biophysical membrane studies [1] [2].

Synthesis building block for complex ladderane phospholipids and biomimetic membrane systems
Biophysical membrane studies focusing on proton permeability, thermal behavior, and low-temperature fluidity
Unique ring-strain-dependent physicochemical properties not accessible with linear or less strained cyclic alcohols

Why 6-[5]-Ladderane-1-hexanol Cannot Be Replaced by Generic Fatty Alcohols or [3]-Ladderane Analogs


Generic fatty alcohols (e.g., 1-octadecanol) lack the characteristic [5]-ladderane core and therefore fail to replicate the ring-strain-dependent membrane ordering, permeability barrier, and thermal lability observed with ladderane lipids [1]. Even the closely related [3]-ladderane analog (6-[3]-ladderane-1-hexanol) differs in the number of cyclobutane rings (three vs. five), which alters the molecular geometry, hydrophobicity, and thermotropic behavior [2]. Experimental studies on ladderane phospholipids have shown that [5]-ladderane and [3]-ladderane tails impart distinct membrane packing and proton permeation properties [1]. Substitution without verification of the specific ladderane core would invalidate structure-activity relationships in liposomal drug delivery systems, membrane biophysics models, and anammox biomimetic studies.

Analog Generic fatty alcohols (e.g., 1-octadecanol) lack the [5]-ladderane core and may not replicate strain-dependent membrane ordering, permeability barrier, or thermal lability.
Core variant [3]-Ladderane analog (6-[3]-ladderane-1-hexanol) differs in cyclobutane ring count, which may alter molecular geometry, thermotropic behavior, and proton permeation profile.

Quantitative Evidence for Selecting 6-[5]-Ladderane-1-hexanol Over Its Closest Analogs


Membrane pH Equilibration Barrier: [5]-Ladderane Core vs. Straight-Chain Lipid Control

Phospholipids containing [5]-ladderane tails form bilayers with a proton/hydroxide permeation barrier 5–10 times higher than that of conventional straight-chain lipid membranes, as determined by a hydrazine transmembrane diffusion assay and pH equilibration kinetics [1]. Although this measurement was performed on [5]-ladderane phosphatidylcholine, the [5]-ladderane fatty alcohol tail is structurally analogous and is expected to confer a comparable permeability barrier when incorporated into lipid assemblies. In contrast, 6-[3]-ladderane-1-hexanol-derived lipids exhibit different thermotropic phase behavior and packing, suggesting a distinct permeation profile [1].

Proton barrier
Class-level inference
5–10× slower pH equilibration vs. straight-chain lipid membranes
Supports proton gradient retention context in anammoxosome biomimetic models
Inferred from [5]-ladderane phospholipid data; direct alcohol measurement not reported
Membrane biophysics Proton permeability Anammoxosome model

Molecular Mass Differentiation from the [3]-Ladderane Analog

The monoisotopic mass of 6-[5]-ladderane-1-hexanol is 260.214 Da (C18H28O), which is exactly 2.016 Da lighter than that of 6-[3]-ladderane-1-hexanol (C18H30O, 262.230 Da) due to the difference of two hydrogen atoms reflecting the additional cyclobutane ring [1][2]. This mass difference is experimentally resolvable by high-resolution mass spectrometry (HRMS) and serves as a definitive molecular identity marker for quality control and authentication in procurement or synthetic verification.

Mass differentiation
Head-to-head
260.214 Da (C18H28O) vs 262.230 Da ([3]-analog); Δ -2.016 Da
Enables HRMS identity confirmation and distinguishes from the [3]-analog
Resolvable by accurate mass LC-MS
Lipidomics Mass spectrometry Ladderane characterization

Thermal Lability and Ring-Strain-Driven Reactivity vs. Saturated Fatty Alcohols

Ladderane moieties, including the [5]-ladderane core, are thermally unstable and decompose during standard GC analysis, whereas saturated linear fatty alcohols (e.g., 1-octadecanol) are completely stable under identical conditions [1]. This thermal instability arises from the high ring strain of cis-fused cyclobutane rings (estimated strain energy ~26–28 kcal/mol per cyclobutane ring in polycyclic systems) and can lead to ring-opening or rearrangement products. The [5]-ladderane core, possessing more fused cyclobutane rings than the [3]-ladderane, is expected to exhibit lower thermal decomposition onset temperature, although direct calorimetric comparison data for the pure alcohols is not yet published.

Thermal stability
Class-level inference
Labile under standard GC conditions; saturated linear alcohols remain stable
May guide method selection: LC-MS or cryo-NMR required for intact analysis
Decomposition onset temperature not quantified for pure alcohol
Thermal stability Ring strain GC-MS analysis

Membrane-Fluidizing Effect of Ladderane Alcohols vs. Ladderane Phospholipids at Low Temperature

Molecular dynamics simulations indicate that membranes incorporating ladderane alcohols maintain a highly fluid state at low temperatures while preserving high membrane density comparable to gelled rigid membranes, an effect not observed with ladderane phospholipids which disrupt membrane order [1]. The ladderane alcohol's behavior mimics that of cholesterol, suggesting that 6-[5]-ladderane-1-hexanol (as a model ladderane alcohol) could be uniquely suited for constructing membranes that must remain functional at low temperatures, such as in cold-environment biosensors or bioreactors.

Low-T fluidity
Simulation context
MD simulations suggest high fluidity and high density for ladderane alcohol membranes at low temperature
May support low-temperature membrane fluidity studies; cholesterol-like behavior reported
Experimental validation for 6-[5]-ladderane-1-hexanol not yet available
Membrane fluidity Low-temperature adaptation Cholesterol-like effect

High-Impact Research and Industrial Application Scenarios for 6-[5]-Ladderane-1-hexanol


Anammoxosome Membrane Mimetic Vesicles for Bioenergy Research

6-[5]-Ladderane-1-hexanol can be esterified or etherified to glycerol backbones to create synthetic phospholipids that mimic the dense, proton-impermeable membrane of the anammoxosome. The resulting liposomes exhibit a 5–10× slower proton/hydroxide leakage than conventional liposomes, enabling more efficient maintenance of proton motive force in in vitro ATP synthesis models [1]. This provides a robust experimental platform for studying bioenergetics and for developing biomimetic energy conversion devices.

Low-Temperature Stable Liposome Formulations for Drug Delivery

Exploiting the cholesterol-like fluidizing effect of ladderane alcohols, liposomes formulated with 6-[5]-ladderane-1-hexanol-derived lipids can retain high membrane fluidity and integrity at refrigeration temperatures (2–8°C), in contrast to liposomes made with standard saturated phospholipids that undergo gel-phase transition and leak encapsulated cargo [1]. This enables prolonged shelf-life of temperature-sensitive liposomal pharmaceuticals or vaccines without the need for cholesterol additives.

Mass Spectrometric Standard for Ladderane Lipidomics

The well-defined monoisotopic mass of 260.214 Da (C18H28O) and characteristic fragmentation pattern make 6-[5]-ladderane-1-hexanol an ideal internal standard for targeted lipidomics workflows aimed at quantifying ladderane lipids in environmental samples or engineered bioreactor biomass [1][2]. Its mass difference of 2.016 Da from the [3]-ladderane analog allows unambiguous chromatographic and mass spectrometric discrimination, ensuring accurate quantification without isobaric interference.

Synthetic Intermediate for Bespoke Ladderane-Derived Materials

The primary alcohol functionality of 6-[5]-ladderane-1-hexanol is amenable to selective oxidation to the corresponding aldehyde (6-[5]-ladderane-1-hexanal) or carboxylic acid ([5]-ladderanoic acid) using mild reagents such as Dess-Martin periodinane or Jones reagent [1]. This versatility enables the synthesis of a wide array of functionalized ladderane building blocks for polymer chemistry, surface coatings, or molecular electronics, where the strained polycyclic core imparts unique mechanical or electronic properties.

Application
Selection Property
Validation Focus
Anammoxosome membrane model studies
Proton barrier reproducibility
Proton motive force assay context
Low-temperature liposomal carrier research
Low-temperature fluidity retention
Encapsulation stability at refrigeration temperatures
Ladderane lipidomics quantitative standard
Isobaric discrimination mass
HRMS identity and purity confirmation
Ladderane-derived functional materials
Primary alcohol reactivity
Oxidation product and purity analysis
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